Tributyl(iodomethyl)stannane synthesis protocol
Tributyl(iodomethyl)stannane synthesis protocol
An In-Depth Technical Guide to the Synthesis of Tributyl(iodomethyl)stannane
For researchers, scientists, and professionals in drug development, tributyl(iodomethyl)stannane is a valuable reagent. It serves as a key building block in organic synthesis, enabling the introduction of an iodomethyl group onto various molecules. This guide provides a detailed overview of the primary synthesis protocols, quantitative data, and experimental methodologies.
Synthesis Overview
The preparation of tributyl(iodomethyl)stannane can be achieved through several synthetic routes. The most common and high-yielding method involves a two-step process starting from tributyltin hydride to first form a chloromethyl intermediate, followed by a halide exchange reaction. An alternative one-pot synthesis offers a more direct approach from tributyltin chloride.
Quantitative Data Summary
The following table summarizes the quantitative data for two prominent synthesis methods for tributyl(iodomethyl)stannane, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: From Tributyl(chloromethyl)stannane | Method 2: One-Pot from Tributyltin Chloride |
| Starting Materials | Tributyl(chloromethyl)stannane, Sodium Iodide | Tributyltin Chloride, Diiodomethane, n-Butyllithium |
| Solvent | Acetone | Tetrahydrofuran or Diethyl Ether |
| Reaction Temperature | 25-27 °C | -78 °C to Room Temperature |
| Reaction Time | 12 hours | 12 hours |
| Yield | up to 95%[1] | 63-68%[2] |
| Purity | High purity after purification[1] | Good purity after distillation[2] |
Experimental Protocols
Method 1: Synthesis from Tributyl(chloromethyl)stannane
This high-yield, two-step protocol is a reliable method for producing tributyl(iodomethyl)stannane.[1] The first step involves the synthesis of tributyl(chloromethyl)stannane, which is then converted to the iodo-derivative.
Step 1: Preparation of Tributyl(chloromethyl)stannane
A detailed procedure for the synthesis of tributyl(chloromethyl)stannane can be found in the literature, often involving the reaction of tributyltin hydride with paraformaldehyde and a chlorinating agent.[1]
Step 2: Preparation of Tributyl(iodomethyl)stannane
Materials:
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Tributyl(chloromethyl)stannane
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Sodium iodide (NaI)
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Acetone (analytical reagent grade)
Procedure:
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An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with tributyl(chloromethyl)stannane (e.g., 10.0 g, 30.7 mmol, 1.0 equiv) and acetone (125 mL).
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Sodium iodide (e.g., 9.20 g, 61.4 mmol, 2.0 equiv) is added to the solution in one portion.
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The flask is sealed with a rubber septum, and the reaction mixture is stirred at 25-27 °C for 12 hours.
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After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting residue is suspended in hexanes and filtered to remove the sodium chloride byproduct.
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The filtrate is concentrated under reduced pressure to afford tributyl(iodomethyl)stannane as a crude product.
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Further purification can be achieved by column chromatography on silica gel if necessary.
Storage: Tributyl(iodomethyl)stannane can decompose over time at ambient temperature. For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used within a few days.[1]
Method 2: One-Pot Synthesis from Tributyltin Chloride
This method provides a more direct route to tributyl(iodomethyl)stannane, albeit with a slightly lower yield.[2]
Materials:
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Tributyltin chloride
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Diiodomethane (CH₂I₂)
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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n-Hexane
Procedure:
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To a 1 L reaction flask under an inert nitrogen atmosphere, add diiodomethane (e.g., 26.7 g, 0.1 mol), tributyltin chloride (e.g., 32.5 g, 0.1 mol), and 200 mL of anhydrous THF or diethyl ether.
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Cool the mixture to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (e.g., 42 mL of a 2.5 M solution in hexanes, 0.105 mol) dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
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Remove the solvent under reduced pressure.
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Extract the target product with n-hexane and filter to remove any insoluble substances.
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Remove the n-hexane from the filtrate by rotary evaporation to yield a pale yellow liquid.
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Purify the product by vacuum distillation (140-142 °C / 1 mmHg) to obtain colorless tributyl(iodomethyl)stannane.[2]
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of tributyl(iodomethyl)stannane.
Caption: Synthesis workflow for tributyl(iodomethyl)stannane via halide exchange.
